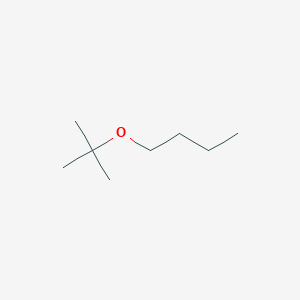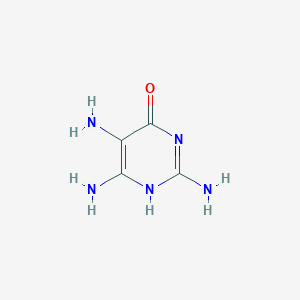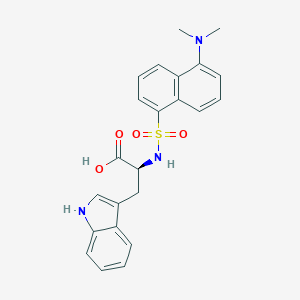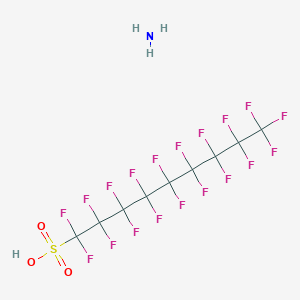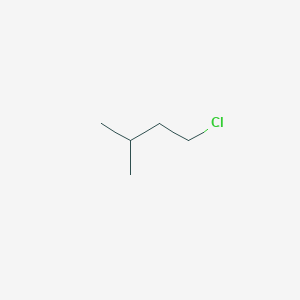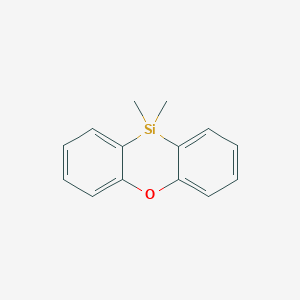
10,10-Dimethylphenoxasilin
Vue d'ensemble
Description
10,10-Dimethylphenoxasilin is a chemical compound that has recently gained attention in scientific research due to its unique properties and potential applications. This compound belongs to the family of silacycles, which are cyclic organosilicon compounds. In
Mécanisme D'action
The exact mechanism of action of 10,10-Dimethylphenoxasilin is not fully understood, but it is believed to interact with various enzymes and proteins in the body. It has been shown to inhibit the activity of certain enzymes that are involved in the biosynthesis of cholesterol, which could lead to potential applications in the treatment of hypercholesterolemia.
Effets Biochimiques Et Physiologiques
Studies have shown that 10,10-Dimethylphenoxasilin has various biochemical and physiological effects. It has been shown to have anti-inflammatory properties, which could be useful in the treatment of inflammatory diseases. It has also been shown to have antioxidant properties, which could be useful in the prevention of oxidative stress-related diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 10,10-Dimethylphenoxasilin in lab experiments is its relatively simple synthesis method. It is also a stable compound that can be easily stored and transported. However, one limitation is that it is a relatively new compound, and more research is needed to fully understand its properties and potential applications.
Orientations Futures
There are several future directions for research on 10,10-Dimethylphenoxasilin. One area of interest is in the development of new materials for organic electronics. Another area of interest is in the development of new catalysts for organic reactions. Additionally, further research is needed to fully understand the mechanism of action and potential applications of 10,10-Dimethylphenoxasilin in various scientific research areas.
Conclusion:
In conclusion, 10,10-Dimethylphenoxasilin is a unique compound that has shown potential applications in various scientific research areas. Its relatively simple synthesis method, stable properties, and potential for use in organic electronics and catalysis make it an interesting compound for further research. However, more research is needed to fully understand its properties and potential applications.
Applications De Recherche Scientifique
10,10-Dimethylphenoxasilin has shown potential applications in various scientific research areas. One such area is in the field of organic electronics, where it can be used as a precursor for the synthesis of new materials with improved electronic properties. It has also been studied for its potential use as a catalyst in organic reactions, due to its unique structure and reactivity.
Propriétés
Numéro CAS |
18414-62-5 |
|---|---|
Nom du produit |
10,10-Dimethylphenoxasilin |
Formule moléculaire |
C14H14OSi |
Poids moléculaire |
226.34 g/mol |
Nom IUPAC |
10,10-dimethylbenzo[b][1,4]benzoxasiline |
InChI |
InChI=1S/C14H14OSi/c1-16(2)13-9-5-3-7-11(13)15-12-8-4-6-10-14(12)16/h3-10H,1-2H3 |
Clé InChI |
GGECHZFPEBUJGA-UHFFFAOYSA-N |
SMILES |
C[Si]1(C2=CC=CC=C2OC3=CC=CC=C31)C |
SMILES canonique |
C[Si]1(C2=CC=CC=C2OC3=CC=CC=C31)C |
Autres numéros CAS |
29218-87-9 18414-62-5 |
Synonymes |
10,10-Dimethyl-10H-phenoxasilin |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details













Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

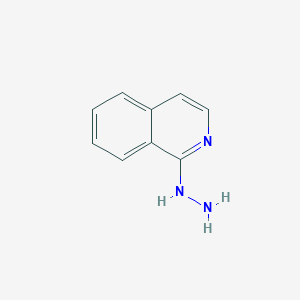
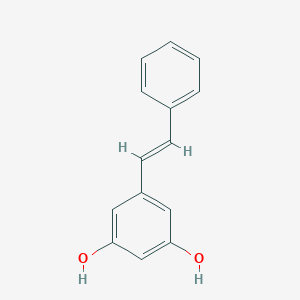
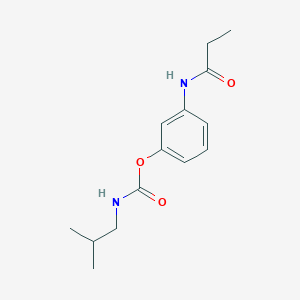
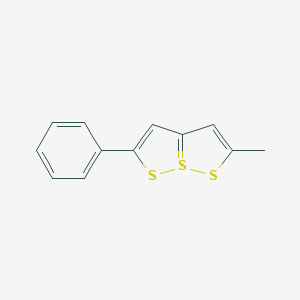
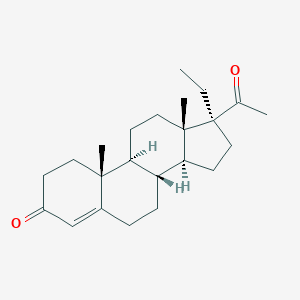
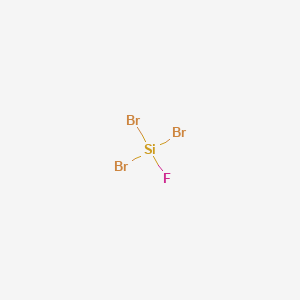
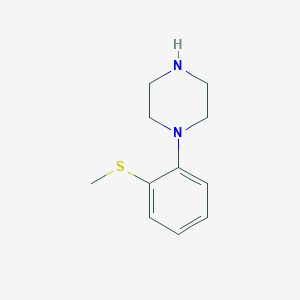
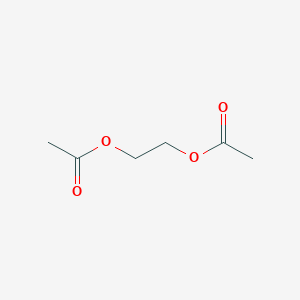
![Dibenzo[fg,ij]phenanthro[2,1,10,9,8,7-pqrstuv]pentaphene](/img/structure/B93916.png)
